![molecular formula C8H5F3N2 B152634 6-(Trifluoromethyl)-1H-Indazole CAS No. 954239-22-6](/img/structure/B152634.png)
6-(Trifluoromethyl)-1H-Indazole
Overview
Description
6-(Trifluoromethyl)-1H-Indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group attached to the indazole ring significantly alters its chemical and physical properties, making it a compound of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of trifluoromethylated indazoles has been achieved through different methods. A metal-free trifluoromethylation of indazoles using sodium trifluoromethanesulfinate has been developed, which proceeds via a radical mechanism under tert-butyl hydroperoxide mediation . Another approach involves a one-pot palladium-catalyzed alkylation/direct arylation reaction, which allows for the synthesis of six-membered-ring annulated 2H-indazoles . Additionally, a regioselective C3-H trifluoromethylation of 2H-indazole has been reported, utilizing visible-light-promoted photoredox catalysis under metal-free conditions .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles has been extensively studied. X-ray crystallography has been used to determine the structures of NH-indazoles with trifluoromethyl groups, revealing that these compounds crystallize as catemers and form helices of three-fold screw axis . The electrostatic properties and geometry of trifluoromethylated indazoles have also been investigated using ab initio quantum theory and density functional methods, providing insights into the conformations and electronic structures of these molecules .
Chemical Reactions Analysis
Trifluoromethylated indazoles participate in various chemical reactions. They have been used as building blocks for the synthesis of new antifungal 1,2,4-triazoles , and for the creation of dense stable energetic materials when substituted with trifluoromethyl or pentafluorosulfanyl groups . Additionally, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have led to the formation of fluorinated poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group. This group increases the compound's lipophilicity and can affect its boiling point, melting point, and solubility. The trifluoromethyl group also impacts the acidity and basicity of the molecule, potentially enhancing its biological activity. The supramolecular structure of perfluorinated 1H-indazoles has been shown to depend on the length of the perfluoroalkyl chain, with different solid-state structures observed for various derivatives . A mild and scalable procedure for the N-1-difluoromethylation of indazole derivatives has been described, highlighting the versatility of indazole functionalization10.
Scientific Research Applications
Supramolecular Structure and Interactions
- Supramolecular Structure Analysis : 6-(Trifluoromethyl)-1H-Indazole, along with other NH-indazoles, has been analyzed through X-ray crystallography and multinuclear magnetic resonance spectroscopy. It exhibits unique crystal structures and interactions, including crystallization in helices and catemers, which have implications in supramolecular chemistry (Teichert et al., 2007).
Chemical Synthesis and Modification
- Novel Synthesis Approaches : The compound has been used in the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives, showcasing its utility in creating complex molecular structures with potential antimicrobial activities (Yakaiah et al., 2008).
- Trifluoromethylation Methods : Methods have been developed for the regioselective C3-H trifluoromethylation of 2H-indazole, indicating the importance of this compound in developing biologically active heteroarenes (Murugan et al., 2019).
Pharmaceutical Research
- Anticancer Research : this compound derivatives have been investigated for their anticancer properties, particularly in colorectal cancer cell lines. The compound's modifications have been shown to exhibit significant cytotoxicity, emphasizing its potential in cancer treatment (Hoang et al., 2022).
Catalysis and Organic Chemistry
- Catalytic Applications : The compound has been involved in studies for the development of CuH catalysis methods, particularly for C3-functionalization of indazoles. This highlights its role in advancing synthetic methods in organic chemistry (Ye et al., 2019).
Material Science and Luminescence
- Photoluminescent Applications : Research involving this compound derivatives in the field of photoluminescence and the creation of high quantum efficiency materials suggests its potential in developing new luminescent materials (Bhat & Iftikhar, 2019).
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities
Mode of Action
For instance, trifluralin has been shown to inhibit root development by interrupting mitosis
Biochemical Pathways
It’s known that organofluorine compounds can significantly affect pharmaceutical growth . More research is needed to understand the specific biochemical pathways this compound affects.
Pharmacokinetics
It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, which may impact their bioavailability .
Result of Action
It’s known that the introduction of fluorine or fluorine-containing functional groups to compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the environmental conditions can affect the action of some herbicides
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFARJWFBPNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614231 | |
Record name | 6-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954239-22-6 | |
Record name | 6-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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